2-Chloro-5-(trifluoromethyl)phenyl isocyanate

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

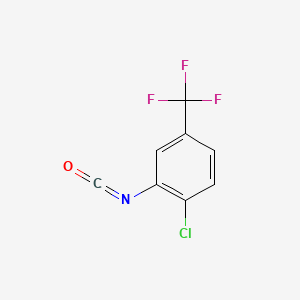

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-chloro-2-isocyanato-4-(trifluoromethyl)benzene . This nomenclature follows the established conventions for substituted benzene rings, where the positions of substituents are indicated by numerical prefixes. The compound features a benzene ring as the core structure with three distinct functional groups attached at specific positions. The chlorine atom occupies position 1, the isocyanato group (-N=C=O) is located at position 2, and the trifluoromethyl group (-CF3) is positioned at carbon 4 of the aromatic ring.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is recorded as C1=CC(=C(C=C1C(F)(F)F)N=C=O)Cl. This linear notation efficiently captures the connectivity and arrangement of atoms within the molecule. The International Chemical Identifier representation provides an additional layer of structural specificity: InChI=1S/C8H3ClF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H. The corresponding International Chemical Identifier Key, WEPYOPYMWSHRIW-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical informatics applications.

The molecular structure exhibits a substitution pattern that places the three functional groups in a meta-disubstituted arrangement relative to each other. The isocyanate functional group (-N=C=O) represents a highly reactive electrophilic center, while the trifluoromethyl group contributes significant electronegativity and steric bulk to the molecule. The chlorine substituent adds additional electronic effects through its electronegativity and potential for further chemical transformations.

Alternative Designations and Chemical Abstracts Service Registry Number

The compound is officially registered under Chemical Abstracts Service number 50528-86-4 , which serves as the primary identification number in chemical databases and regulatory documents. This unique identifier facilitates unambiguous identification across global chemical information systems and commercial databases.

Multiple alternative designations are recognized in chemical literature and commercial sources. The most commonly encountered alternative name is This compound , which represents the compound using positional numbering that emphasizes the phenyl isocyanate framework. Additional systematic names include Isocyanic Acid 2-Chloro-5-(trifluoromethyl)phenyl Ester , which describes the compound from the perspective of isocyanic acid esterification with the substituted phenol derivative.

Commercial and database synonyms encompass various abbreviated forms and descriptive names. These include 1-chloro-2-isocyano-4-(trifluoromethyl)benzene , 2-Chloro-5-(trifluoromethyl)phenylisocyanate , and 2-Chloro-5-(trifluoromethyl)benzenisocyanate . The European Community number 625-594-4 provides regulatory identification within European Union chemical legislation. The compound also appears in specialized databases with identifiers such as MDL number MFCD00037029 and various commercial catalog numbers from chemical suppliers.

Pharmaceutical applications have led to additional designations related to specific drug development programs. The compound is identified as Sorafenib Impurity 69 and Regorafenib Impurity 60 in pharmaceutical quality control contexts, indicating its relevance as a synthetic intermediate or process-related impurity in the manufacture of these therapeutic agents.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C8H3ClF3NO . This formula indicates the compound contains eight carbon atoms, three hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular architecture reflects the substituted aromatic character with the benzene ring contributing six carbon atoms and three hydrogen atoms, while the substituents account for the remaining elemental composition.

The molecular weight is consistently reported as 221.56 grams per mole across multiple authoritative sources, with some databases providing additional precision as 221.563 grams per mole. The monoisotopic mass, which represents the mass calculated using the most abundant isotopes of each element, is 220.985526 atomic mass units. These precise mass measurements are essential for analytical applications including mass spectrometry identification and quantitative analysis.

The elemental composition analysis reveals the significant contribution of halogen atoms to the overall molecular weight. The three fluorine atoms in the trifluoromethyl group contribute approximately 57 atomic mass units, while the chlorine atom adds approximately 35.5 atomic mass units. Combined, the halogen substituents account for nearly 42% of the total molecular weight, which has important implications for the compound's physical properties, including density and volatility characteristics.

The presence of the isocyanate functional group (-N=C=O) contributes 42 atomic mass units to the molecular weight and represents a highly polar and reactive center within the molecule. The cumulative effect of these structural features results in a compact, highly substituted aromatic compound with significant potential for further chemical transformations and applications in synthetic chemistry.

Propiedades

IUPAC Name |

1-chloro-2-isocyanato-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPYOPYMWSHRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369816 | |

| Record name | 2-Chloro-5-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50528-86-4 | |

| Record name | 1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50528-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-isocyanato-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Phosgenation of 2-Chloro-5-(trifluoromethyl)aniline

This is the most common and industrially relevant method. The process involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with phosgene (COCl2) in the presence of a base such as pyridine under anhydrous conditions to prevent hydrolysis of the isocyanate group.

$$

\text{ClC}6\text{H}3(\text{CF}3)\text{NH}2 + \text{COCl}2 \rightarrow \text{ClC}6\text{H}3(\text{CF}3)\text{NCO} + 2 \text{HCl}

$$

- Temperature: 0°C to 10°C to control reaction rate and minimize side reactions.

- Solvent: Anhydrous solvents such as dichloromethane or toluene.

- Base: Pyridine or tertiary amines to scavenge HCl formed.

- Reaction time: Typically several hours until completion.

This method yields high purity isocyanate suitable for further synthetic applications. Industrial production often employs continuous flow reactors to enhance safety and scalability due to the toxic nature of phosgene.

Triphosgene-Mediated Synthesis

Triphosgene (bis(trichloromethyl) carbonate) is a safer solid alternative to phosgene and is used in laboratory and industrial settings. The process involves:

- Dissolving triphosgene and a catalyst (e.g., pyridine) in an organic solvent such as dioxane.

- Dropwise addition of the 2-chloro-5-(trifluoromethyl)aniline solution at low temperature (around -5°C).

- Heating to reflux to complete the reaction.

- Removal of solvent under reduced pressure and purification by distillation.

This method reduces the hazards associated with gaseous phosgene and allows for controlled reaction conditions.

Indirect Synthesis via Benzoyl Chloride Intermediate

An alternative route involves:

- Nitration and chlorination of precursor benzoic acid derivatives to obtain 2-chloro-4-fluoro-5-nitrobenzoic acid.

- Conversion of the acid to benzoyl chloride using thionyl chloride (SOCl2) in the presence of a catalyst such as dimethylformamide (DMF).

- Introduction of the isocyanate group by reaction with sodium cyanate or phosgene derivatives.

This multi-step approach is less direct but useful when starting from readily available benzoic acid derivatives.

Hydrazine Hydrate Reduction and Subsequent Phosgenation

A patented method involves:

- Reaction of o-chlorotrifluoromethane with acetic anhydride and nitric acid to form a nitro intermediate.

- Reduction of the nitro compound using hydrazine hydrate in the presence of activated carbon and FeCl3 catalyst.

- Phosgenation of the resulting amine intermediate with triphosgene under reflux.

- Purification by vacuum distillation.

This method is notable for its use of hydrazine hydrate reduction and controlled phosgenation steps to achieve high purity product.

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Phosgenation of Aniline | 2-chloro-5-(trifluoromethyl)aniline, phosgene, pyridine, 0–10°C | High yield, industrially scalable | Phosgene toxicity, requires strict safety |

| Triphosgene-mediated Synthesis | Triphosgene, pyridine, dioxane, -5°C to reflux | Safer than phosgene, good control | Requires careful temperature control |

| Benzoyl Chloride Intermediate | Thionyl chloride, DMF catalyst, sodium cyanate | Uses common reagents, versatile | Multi-step, longer synthesis time |

| Hydrazine Hydrate Reduction + Phosgenation | Hydrazine hydrate, FeCl3, triphosgene, reflux | High purity, patented method | Use of hydrazine (toxic), complex steps |

- The trifluoromethyl group strongly enhances the electrophilicity of the isocyanate, accelerating nucleophilic substitution reactions by 3–5 times compared to non-fluorinated analogs.

- Solvent choice significantly affects yield and purity; polar aprotic solvents like N-methylacetamide improve electrophilicity and reaction rates.

- Stoichiometric ratios are critical; a 1:2 molar ratio of thionyl chloride to precursor is recommended for benzoyl chloride formation.

- Temperature control during phosgenation or triphosgene addition is essential to avoid side reactions and decomposition.

- Analytical techniques such as FT-IR (monitoring the isocyanate peak at ~2270 cm⁻¹), HPLC, and ^19F NMR are used to track reaction progress and confirm product purity.

- Due to the high reactivity and toxicity of isocyanates and phosgene, reactions should be conducted in sealed systems or gloveboxes.

- Storage is recommended at 0–6°C under inert atmosphere (argon or nitrogen) in amber glass containers to prevent moisture-induced degradation.

- Residual isocyanates should be quenched with ethanolamine solutions before disposal.

- Waste must be handled by licensed facilities due to potential cyanate hydrolysis products.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-(trifluoromethyl)phenyl isocyanate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.

Addition Reactions: The isocyanate group can add to alcohols to form carbamates.

Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas under mild conditions.

Alcohols: React with the isocyanate group to form carbamates, often in the presence of a catalyst.

Water: Hydrolyzes the isocyanate group to form the corresponding amine and carbon dioxide.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Aplicaciones Científicas De Investigación

2-Chloro-5-(trifluoromethyl)phenyl isocyanate is used in various scientific research applications, including:

Organic Synthesis: As a building block for the synthesis of more complex molecules.

Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Materials Science: Employed in the production of polymers and other advanced materials.

Agrochemicals: Used in the synthesis of herbicides and pesticides.

Mecanismo De Acción

The mechanism of action of 2-chloro-5-(trifluoromethyl)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in various synthetic applications to form ureas, carbamates, and other derivatives .

Comparación Con Compuestos Similares

Chemical Identity :

Physical Properties :

- Boiling Point : 52–53°C at 3 mmHg

- Refractive Index : 1.4890

- Storage : Requires refrigeration (2–8°C) due to reactivity .

Applications :

This compound is widely used in organic synthesis, particularly in the preparation of ureas, carbamates, and pharmaceuticals. Its trifluoromethyl and chloro substituents enhance electron-withdrawing effects, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) .

Comparison with Structurally Similar Compounds

Positional Isomers

Halogen-Substituted Analogues

Functional Group Variants

Reactivity and Application Insights

- Electronic Effects: The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)phenyl isocyanate strongly withdraws electrons, activating the isocyanate group for nucleophilic attack. This property is less pronounced in methyl- or fluoro-substituted analogues .

- Steric Effects: Chloro substituents at position 2 (vs. 4) minimize steric hindrance, enabling efficient participation in cross-coupling reactions (e.g., 64% yield in Suzuki-Miyaura couplings vs.

- Thermal Stability : The parent compound’s boiling point (52–53°C at 3 mmHg) is lower than bulkier derivatives like 4-Chloro-2-(trifluoromethyl)phenyl isocyanate, which may require higher temperatures for volatilization .

Actividad Biológica

2-Chloro-5-(trifluoromethyl)phenyl isocyanate (CAS Number: 50528-86-4) is an organic compound with significant biological activity, particularly in the context of its potential applications in medicinal chemistry and as a building block in the synthesis of various pharmaceuticals. This article comprehensively reviews the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C₈H₃ClF₃NO

- Molecular Weight : 221.56 g/mol

- Boiling Point : 64 °C

- Flash Point : 92 °C

- Density : 1.46 g/cm³ at 20 °C

Mechanisms of Biological Activity

Research indicates that this compound exhibits biological activity primarily through its interaction with various cellular pathways. Notably, it has been studied for its potential role as an inhibitor of angiogenesis, which is critical in tumor growth and metastasis.

Angiogenesis Inhibition

The compound acts as an inhibitor of vascular endothelial growth factor receptor (VEGFR) signaling pathways. VEGFRs are pivotal in mediating angiogenesis, and their inhibition can disrupt tumor blood supply:

- VEGFR-2 Activation : The binding of VEGF to VEGFR-2 initiates a cascade leading to endothelial cell proliferation and migration. Inhibition at this receptor can potentially retard tumor growth by preventing new blood vessel formation .

Cytotoxicity and Cell Proliferation

Studies have demonstrated that derivatives of isocyanates, including this compound, can induce cytotoxic effects on various cancer cell lines:

- Cell Line Studies : In vitro assays have shown that this compound can reduce cell viability in certain cancer lines, suggesting a possible application in cancer therapy .

Toxicological Profile

While exploring its biological activity, it is crucial to consider the toxicity associated with this compound:

| Toxicity Endpoint | Classification |

|---|---|

| Acute Toxicity | Category 4 (H302) |

| Inhalation Toxicity | Category 3 (H331) |

| Skin Irritation | Category 2 (H315) |

| Eye Irritation | Category 2 (H319) |

| Respiratory Sensitization | Category 1 (H334) |

The compound has been classified as harmful if swallowed and toxic if inhaled, necessitating careful handling in laboratory settings .

Case Studies and Research Findings

- Inhibition of Tumor Growth :

- Synthesis of Derivatives :

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-chloro-5-(trifluoromethyl)phenyl isocyanate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nitration and chlorination of precursor benzoic acid derivatives. For example, reacting 2-chloro-4-fluoro-5-nitrobenzoic acid with thionyl chloride (SOCl₂) in benzene under reflux conditions (4 hours, with dimethylformamide as a catalyst) yields the corresponding benzoyl chloride intermediate. Subsequent treatment with sodium cyanate or phosgene derivatives introduces the isocyanate group . Alternative routes involve trifluoromethylation of chlorinated phenyl precursors using CF₃I or Cu-mediated coupling, though these require careful temperature control (0–6°C) to avoid side reactions . Yield optimization hinges on solvent choice (polar aprotic solvents like N-methylacetamide improve electrophilicity) and stoichiometric ratios of SOCl₂ to precursor (1:2 molar ratio recommended) .

Q. How does the trifluoromethyl group influence the compound’s electrophilic reactivity in nucleophilic substitution reactions?

- Methodological Answer : The -CF₃ group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the isocyanate moiety. This accelerates reactions with nucleophiles (e.g., amines, alcohols) by polarizing the N=C=O bond. Kinetic studies show a 3–5× rate increase compared to non-fluorinated analogs in reactions with aniline derivatives. Researchers should monitor reaction progress via FT-IR to track the disappearance of the isocyanate peak (~2270 cm⁻¹) and confirm product formation by HPLC or ¹⁹F NMR .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its high reactivity and toxicity:

- Use sealed systems or gloveboxes to prevent inhalation exposure (TLV: 0.02 ppm).

- Store at 0–6°C in amber glass under inert gas (argon/nitrogen) to avoid moisture-induced degradation .

- Quench residual isocyanate with ethanolamine solutions (10% v/v in water) before disposal. Waste must be segregated and processed by licensed facilities due to potential cyanate hydrolysis products .

Advanced Research Questions

Q. How can computational modeling (e.g., GAFF force fields) predict the compound’s behavior in solvent environments?

- Methodological Answer : The General Amber Force Field (GAFF) parameterizes the compound’s van der Waals radii, partial charges, and bond angles for molecular dynamics simulations. Key steps:

Generate electrostatic potential (ESP) charges via quantum mechanics (e.g., HF/6-31G*).

Validate force field accuracy by comparing minimized structures to crystallographic data (RMSD < 0.3 Å acceptable).

Simulate solvation in polar solvents (e.g., DMF) to study aggregation tendencies. GAFF predicts a solvation free energy of −5.2 kcal/mol in DMF, aligning with experimental solubility data .

Q. What strategies resolve contradictions in reported reaction kinetics for this compound’s urea-forming reactions?

- Methodological Answer : Discrepancies in rate constants (e.g., 0.15 vs. 0.25 M⁻¹s⁻¹ for reactions with butylamine) often arise from solvent polarity or trace moisture. To reconcile

- Standardize conditions: Use anhydrous THF with molecular sieves (3Å) and control humidity (<5% RH).

- Employ stopped-flow UV-Vis spectroscopy to capture early reaction stages (t < 1 ms).

- Apply the Eyring-Polanyi equation to account for temperature effects on activation energy .

Q. How is this compound utilized in designing pharmacologically active derivatives (e.g., kinase inhibitors or antimicrobial agents)?

- Methodological Answer : The isocyanate group enables covalent modification of biomolecular targets. Example workflow:

Target Selection : Identify cysteine residues in kinase ATP-binding pockets (e.g., EGFR, JAK2).

Derivatization : React with primary amines (e.g., piperazine derivatives) to form urea-linked probes.

Activity Screening : Test IC₅₀ values using fluorescence-based kinase assays. A 2024 study reported a derivative (N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide) with IC₅₀ = 12 nM against EGFR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.